

# A Comparative Analysis of the Anti-Malignin Antibody Screen (AMAS) Test

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AMAS

Cat. No.: B013638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Anti-Malignin Antibody Screen (**AMAS**) test is a blood-based immunoassay intended for the early detection and monitoring of cancer. The test measures the concentration of anti-malignin antibodies, which are IgM immunoglobulins the body produces in response to malignin, a 10 kDa polypeptide reportedly present on the membranes of malignant cells across various cancer types.[\[1\]](#)[\[2\]](#) This guide provides a comparative meta-analysis of the **AMAS** test's performance as reported in key clinical studies and contrasts it with established cancer screening methods.

## Performance of the AMAS Test: A Tale of Conflicting Evidence

Clinical trial data on the **AMAS** test presents a significant discrepancy in performance metrics. Studies conducted by the test's developers and associated researchers report exceptionally high sensitivity and specificity. Conversely, independent research has yielded considerably lower and less reliable results.

A pivotal study compilation by Abrams et al. (1994), which included data from 3,315 double-blind tests, reported a sensitivity and specificity of 95% on the first determination, with these figures rising to over 99% upon repeat testing.[\[3\]](#) This study promoted the **AMAS** test as a general transformation antibody test, capable of detecting a wide array of non-terminal cancers regardless of their site or tissue type.[\[3\]](#) Another study by Thornthwaite (2000) on patients with

suspicious mammograms found the **AMAS** test to be 97% sensitive in detecting breast cancer, outperforming other markers like CEA, CA 15-3, and CA 125 in the same patient cohort.[4]

However, a notable independent study by Harman et al. (2005) on women undergoing breast biopsy presented a starkly different picture.[5] In this trial, the **AMAS** test demonstrated a sensitivity of only 59% and a specificity of 62% based on the criteria used by Oncolab, the test's provider.[5] Using receiver-operator curve analysis, the best achievable sensitivity and specificity were only slightly better at 62% and 69%, respectively.[5] The authors concluded that the test's sensitivity was insufficient to avoid biopsies, and the high false-positive rate made it unsuitable for population screening.[5]

This discrepancy is a critical consideration for researchers and clinicians evaluating the utility of the **AMAS** test.

## Quantitative Data Summary

The following tables summarize the performance data from key studies on the **AMAS** test and provide a comparison with standard screening methods for common cancers.

Table 1: **AMAS** Test Performance in Key Clinical Trials

| Study (Year)            | Cancer Type   | Sensitivity                     | Specificity                                                                           | Population                             |
|-------------------------|---------------|---------------------------------|---------------------------------------------------------------------------------------|----------------------------------------|
| Abrams et al. (1994)[3] | General       | 95% (initial),<br>>99% (repeat) | 95% (initial),<br>>99% (repeat)                                                       | 181 patients and controls              |
| Thorntwaite (2000)[4]   | Breast Cancer | 97%                             | Not explicitly stated for cancer vs. benign, but 4/11 benign cases were AMAS positive | 76 patients and 154 healthy volunteers |
| Harman et al. (2005)[5] | Breast Cancer | 59% - 62%                       | 62% - 69%                                                                             | 71 women undergoing core breast biopsy |

Table 2: Performance of Standard Cancer Screening Methods (for comparison)

| Screening Method             | Cancer Type       | Typical Sensitivity | Typical Specificity | Source(s)        |
|------------------------------|-------------------|---------------------|---------------------|------------------|
| Mammography                  | Breast Cancer     | 69% - 87%           | 89% - 94%           | [6][7][8]        |
| PSA Test (cutoff >4.0 ng/mL) | Prostate Cancer   | 21% - 72%           | 91% - 93%           | [9][10][11]      |
| Colonoscopy                  | Colorectal Cancer | 75% - 95%           | 89% - 99.8%         | [12][13][14][15] |

## Experimental Protocols

### AMAS Test Protocol (as described by Oncolab)

The **AMAS** test is a laboratory-developed test performed at Oncolab, Inc. The methodology is based on the specific immunoadsorption of anti-malignin antibody from a serum sample.[1]

- Sample Collection and Handling: Blood must be drawn into a non-silicone coated tube and be the first tube drawn. The blood is allowed to clot at room temperature for 30-120 minutes, then refrigerated for 1-3 hours. The serum is then separated by centrifugation in a refrigerated centrifuge. The serum must be frozen immediately on dry ice for shipping.[1] The use of fresh serum (tested within 24 hours of collection) is recommended to reduce false-positive results.[16]
- Immunoassay: The test utilizes a "Target® reagent," which consists of malignin covalently bound to bromoacetylcellulose.[1] The patient's serum is added to this reagent.
- Antibody Elution and Quantification: After an incubation period allowing the anti-malignin antibodies to bind to the malignin on the reagent, the reagent is washed with cold saline. The bound antibodies are then eluted using acetic acid, and the amount of eluted antibody is quantified.[1] The specific values for a positive, negative, or borderline result are determined by Oncolab. The Harman et al. study noted values for "slow (S-tag)" and "fast (F-tag)" antibodies, with the "Net-Tag" being the difference, which were used in their receiver-operator curve analysis.[5]

## Visualizations



[Click to download full resolution via product page](#)

### AMAS Test Experimental Workflow



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. wa-provider.kaiserpermanente.org [wa-provider.kaiserpermanente.org]
- 2. Anti-malignin antibody evaluation: a possible challenge for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early detection and monitoring of cancer with the anti-malignin antibody test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-malignin antibody in serum and other tumor marker determinations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discrimination of breast cancer by anti-malignin antibody serum test in women undergoing biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. komen.org [komen.org]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. Screening Mammography Sensitivity, Specificity, & False Negative Rate 2007-2013 :: BCSC [bcsc-research.org]
- 9. Sensitivity and specificity of prostate-specific antigen for prostate cancer detection with high rates of biopsy verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostate Cancer Screening: The Continuing Controversy | AAFP [aafp.org]
- 11. droracle.ai [droracle.ai]
- 12. uspreventiveservicestaskforce.org [uspreventiveservicestaskforce.org]
- 13. Colon Cancer Screening - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Study of Sensitivity and Specificity of Fecal Immunochemical Test (FIT) vs. Colonoscopy for Colon Cancer Screening | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 15. researchgate.net [researchgate.net]
- 16. sa1s3.patientpop.com [sa1s3.patientpop.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Anti-Malignin Antibody Screen (AMAS) Test]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013638#meta-analysis-of-amas-test-performance-in-clinical-trials]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)